![molecular formula C15H28N2O4 B8557668 tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8557668.png)
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate
概述
描述
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a piperidine ring, which is a common structural motif in many biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{3-[methoxy(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxylate Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Attachment of the Methoxy(methyl)amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like methoxyamine, methylamine, and various alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a precursor in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-{3-[methoxy(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor, activator, or modulator of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
相似化合物的比较
Similar Compounds
Piperidine-1-carboxylate Derivatives: These compounds share the piperidine ring and carboxylate group but differ in their substituents.
Methoxy(methyl)amino Derivatives: Compounds with similar methoxy(methyl)amino groups but different core structures.
Uniqueness
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC 名称 |
tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)17-10-8-12(9-11-17)6-7-13(18)16(4)20-5/h12H,6-11H2,1-5H3 |
InChI 键 |
PQKZZNITSSKBPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)N(C)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
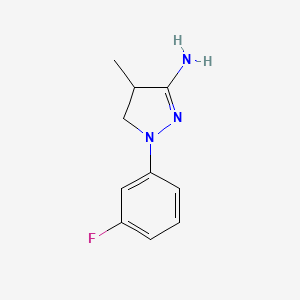
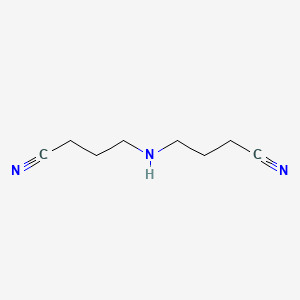
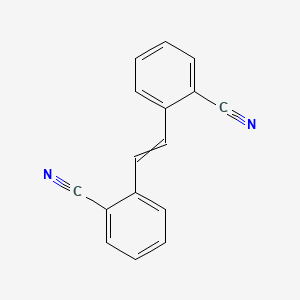
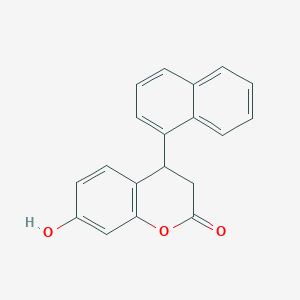
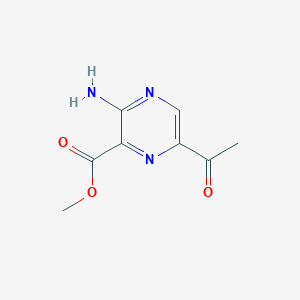
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-acetyl-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B8557616.png)
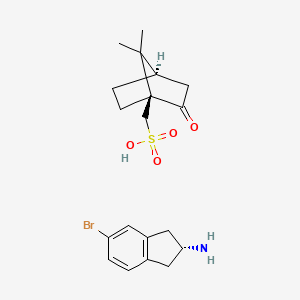
![3-(1,2,5,6-Tetrahydro-pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8557627.png)
![3-Bromo-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8557635.png)
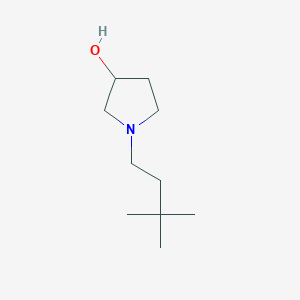
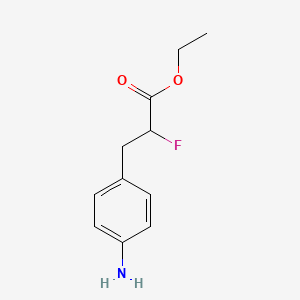
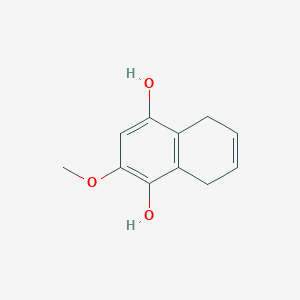
![4-Chloro-N-[2-(2-methylpropoxy)phenyl]butanamide](/img/structure/B8557695.png)
![(R)-5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4alpha-ol 7,7-dioxide](/img/structure/B8557703.png)
